molecular formula C5H4Cl3F5 B14705381 3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane CAS No. 18621-12-0

3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane

Cat. No.: B14705381
CAS No.: 18621-12-0
M. Wt: 265.43 g/mol
InChI Key: WLNCWIYJGIJDTN-UHFFFAOYSA-N
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Description

3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane is a halogenated organic compound with the molecular formula C₅H₄Cl₃F₅. It is characterized by the presence of three chlorine atoms and five fluorine atoms attached to a pentane backbone. This compound is known for its stability and unique chemical properties, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of ethene with 1,1,1-trichloro-2,2,2-trifluoroethane under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective addition of chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in specialized reactors where the reactants are exposed to halogenating agents such as chlorine and fluorine gases. The reaction is carefully monitored to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can affect various biochemical pathways by altering the structure and function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,5,6,6,6-Undecafluoro-4,4,5-tris(trifluoromethyl)hexane
  • 2,2,4-Trichloro-1,1,1-trifluorobutane
  • 1,1,1,2,2,3,3,4,5,5-Decafluoropentane
  • Perfluoro-2-methylpentane

Uniqueness

3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and reactivity make it valuable in various applications where other compounds may not be suitable .

Properties

CAS No.

18621-12-0

Molecular Formula

C5H4Cl3F5

Molecular Weight

265.43 g/mol

IUPAC Name

3,3,5-trichloro-1,1,1,2,2-pentafluoropentane

InChI

InChI=1S/C5H4Cl3F5/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2

InChI Key

WLNCWIYJGIJDTN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C(C(F)(F)F)(F)F)(Cl)Cl

Origin of Product

United States

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